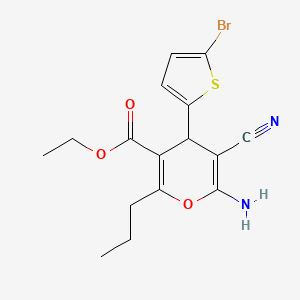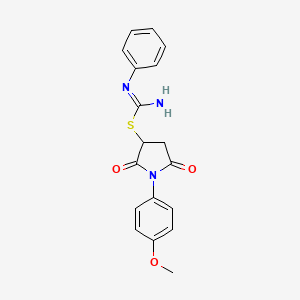![molecular formula C20H21Cl2N3O4 B4925322 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as GR-125,743 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
GR-125,743 acts as a selective antagonist of the 5-HT1B receptor, which blocks the binding of serotonin to this receptor. This results in the modulation of various physiological processes that are regulated by this receptor. For example, the blockade of the 5-HT1B receptor has been shown to reduce pain and inflammation, improve mood, and decrease appetite.
Biochemical and Physiological Effects:
GR-125,743 has been studied for its biochemical and physiological effects in various animal models. It has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. It has also been shown to improve mood and reduce anxiety in models of depression and anxiety. Additionally, GR-125,743 has been shown to decrease food intake and body weight in models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of GR-125,743 is its high affinity and selectivity for the 5-HT1B receptor, which allows for specific targeting of this receptor in various experiments. Additionally, the synthesis method for GR-125,743 has been optimized and improved over the years, resulting in higher yields and purity of the final product. However, one limitation of GR-125,743 is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for further research on GR-125,743. One area of research could be the development of more selective and potent antagonists of the 5-HT1B receptor, which may have improved therapeutic effects in various disorders. Additionally, the potential off-target effects of GR-125,743 could be further studied to better understand its mechanism of action and potential limitations. Finally, the therapeutic effects of GR-125,743 could be studied in clinical trials to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis method for GR-125,743 involves the reaction of 1-(4-nitrophenyl)piperazine with 2,4-dichlorophenacyl bromide in the presence of a base such as triethylamine. The resulting product is then purified using various methods such as column chromatography or recrystallization. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Aplicaciones Científicas De Investigación
GR-125,743 has been studied for its potential application in the field of pharmacology. It has been shown to have high affinity and selectivity for the 5-HT1B receptor, which is involved in the regulation of various physiological processes such as pain, mood, and appetite. This receptor is also implicated in the pathophysiology of various disorders such as migraine, depression, and obesity. Therefore, GR-125,743 has been studied for its potential therapeutic effects in these disorders.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c21-15-3-8-19(18(22)14-15)29-13-1-2-20(26)24-11-9-23(10-12-24)16-4-6-17(7-5-16)25(27)28/h3-8,14H,1-2,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXKYFUSYYACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)
![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)
![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)

![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)